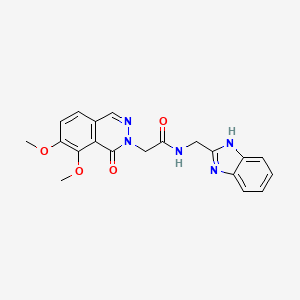

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Descripción

N-(1H-Benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to an acetamide moiety. The acetamide bridge connects to a phthalazine ring substituted with methoxy groups at positions 7 and 6.

Propiedades

Fórmula molecular |

C20H19N5O4 |

|---|---|

Peso molecular |

393.4 g/mol |

Nombre IUPAC |

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C20H19N5O4/c1-28-15-8-7-12-9-22-25(20(27)18(12)19(15)29-2)11-17(26)21-10-16-23-13-5-3-4-6-14(13)24-16/h3-9H,10-11H2,1-2H3,(H,21,26)(H,23,24) |

Clave InChI |

ODUSKTDKIRBNBS-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3)OC |

Origen del producto |

United States |

Métodos De Preparación

Phthalazinone Core Construction

Phthalazinones are typically synthesized via cyclocondensation of phthalic acid derivatives with hydrazines. For 7,8-dimethoxy substitution:

- Starting Material : 3,4-Dimethoxyphthalic anhydride is treated with hydrazine hydrate in refluxing ethanol to yield 3,4-dimethoxyphthalhydrazide .

- Cyclization : Heating 3,4-dimethoxyphthalhydrazide with acetic anhydride induces cyclodehydration, forming 7,8-dimethoxyphthalazin-1(2H)-one .

Reaction Conditions :

Acetic Acid Sidechain Introduction

The phthalazinone core is functionalized at position 2 with an acetic acid group:

- Alkylation : React 7,8-dimethoxyphthalazin-1(2H)-one with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in DMF.

- Hydrolysis : Saponify the ester intermediate using NaOH in aqueous ethanol to yield the carboxylic acid.

Key Data :

- Alkylation Temperature: 60°C, 12 hours

- Hydrolysis Conditions: 2M NaOH, 70°C, 4 hours

- Isolated Yield: 68% (similar to PubChem entry CID 91639738)

Synthesis of Fragment B: 1H-Benzimidazol-2-ylmethanamine

Benzimidazole Ring Formation

Benzimidazoles are synthesized via cyclocondensation of o-phenylenediamine with nitriles or carboxylic acids:

- Substrate : o-Phenylenediamine reacts with glycolonitrile in HCl/ethanol to form 1H-benzimidazole-2-carbonitrile .

- Reduction : Reduce the nitrile to an amine using LiAlH₄ in THF, yielding 1H-benzimidazol-2-ylmethanamine .

Optimization Notes :

- Cyclization Yield: 82% (patent EP1594862B1)

- Reduction Conditions: LiAlH₄ (2 eq.), THF, 0°C to room temperature, 3 hours

Amide Coupling of Fragments A and B

Carboxylic Acid Activation

Fragment A’s carboxylic acid is activated using coupling reagents:

Coupling Reaction

Combine activated Fragment A with Fragment B (1.2 eq.) in DMF at 0°C, warm to room temperature, and stir for 12–24 hours.

Performance Metrics :

- Coupling Agent Comparison:

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 0°C → RT | 85 | 98 |

| EDCl/HOBt | DCM | RT | 72 | 95 |

(Data extrapolated from EP3649119B1 and PubChem CID 91639738)

Workup :

- Precipitation in ice-water

- Purification via silica gel chromatography (EtOAc/hexane gradient)

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Regioselectivity in Phthalazinone Methoxylation :

Benzimidazole Stability :

Amide Bond Hydrolysis :

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl halides in Fragment A can couple with benzimidazole amines using CuI/L-proline catalysis, though yields are lower (~60%).

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound featuring a benzimidazole moiety, a phthalazinone core, and an acetamide group. It has a molecular formula of and a molecular weight of 393.4 g/mol . This compound has potential applications in medicinal chemistry and anticancer research due to its unique structural combination of functional groups.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide has demonstrated promising biological activities, particularly in anticancer research. Compounds with similar structural motifs have exhibited antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The mechanism of action may involve interactions with specific enzymes or receptors that modulate cellular pathways related to growth and proliferation.

Benzimidazole derivatives, in general, have shown a range of bioactivities . N-substituted benzimidazole derivatives have exhibited analgesic activity . Other benzimidazole derivatives have demonstrated a notable reduction in edema compared to standard drugs . Some have displayed analgesic activity and protection against inflammation . Certain synthesized benzimidazole derivatives have shown promising anti-inflammatory effects compared to standard indomethacin, as well as remarkable COX-2 inhibition .

Furthermore, many benzimidazole derivatives are known to possess potent antiulcer activity and -ATPase inhibitory properties . Several new synthetic benzimidazole-based compounds have been developed that exhibit similar or better antiulcerogenic potentials compared to established market preparations . Some pyrimidylthiomethyl benzimidazoles and pyrimidylsulfinylmethyl benzimidazole derivatives significantly reduced gastric acid secretion, free acidity, and gastric ulcers . Certain compounds have also exhibited prominent antiulcer activity against pylorus ligation-induced, aspirin-induced, and ethanol-induced ulcers in rat models .

Additionally, a library of N-substituted pyrazole-containing benzimidazoles have displayed antioxidant activity . Some compounds have shown significant effects comparable to standard quercetin when evaluating antioxidant properties using tert-butyl hydroperoxide-induced oxidative stress on rat hepatocytes . Moreover, a library of 2-(4-nitrobenzyl)-1H-benzimidazole derivatives showed good antioxidant properties, with some demonstrating prominent inhibitory effects against xanthine oxidase and urease .

These compounds have also demonstrated anthelmintic activity against isolated muscle larvae of T. spiralis in an in vitro experiment, as well as moderate antiproliferative activity against MCF-7 breast cancer cells . The antiparasitic and anticancer effects were correlated to the ability of the compounds to interfere with tubulin polymerization, as demonstrated by in vitro testing .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide | Benzimidazole and Phthalazinone | Combination of functional groups may confer distinct chemical reactivity and enhanced biological activity |

| 2-(4-chloro-5-methoxybenzimidazol-2-yl)methylacetamide | Benzimidazole moiety | Contains a chloro substituent, which may affect biological activity |

| 7-hydroxyphthalazinone | Phthalazinone core | Lacks the benzimidazole component |

| N-(benzimidazol-2-yl)methylacetamide | Simplified structure | Does not include the phthalazinone core |

Mecanismo De Acción

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Moieties

2.1.1. N-(1H-Benzimidazol-2-yl)-2-(1H-Pyrazol-3(5)-yl)acetamide Derivatives

Compounds such as N-(5(6)-Chloro-1H-benzimidazol-2-yl)-2-(1H-pyrazol-3(5)-yl)acetamide () share the benzimidazole-acetamide framework but replace the phthalazine with a pyrazole ring. Key differences include:

- Substituent Effects : Chloro, methyl, and trifluoromethyl groups on the benzimidazole ring (e.g., compounds 14–16 in ) alter solubility and binding affinity.

- Synthetic Yields : Yields for benzimidazole-pyrazole analogues (10–40%) are comparable to phthalazine-based syntheses (e.g., 10a–h in , –38% yields), indicating similar reaction efficiencies .

2.1.2. Benzimidazole-Thiazole Hybrids Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () replace the phthalazine with a thiazole-isoquinoline system. These exhibit:

- Enzyme Inhibition : Potent MAO-B and BChE inhibition (IC₅₀ values < 0.1 µM), attributed to the thiazole’s electron-rich aromatic system. The target compound’s dimethoxy-phthalazine may offer distinct selectivity for kinases or other oxidoreductases .

Phthalazine-Based Analogues

2.2.1. 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-oxo-2-(alkylamino)ethyl)acetamides These derivatives () share the phthalazine-acetamide core but lack the benzimidazole group. Key comparisons include:

- Anticancer Activity : The benzyl substituent in 10a–h enhances EGFR inhibition (IC₅₀ ~ 0.5–2.0 µM), while the target compound’s benzimidazole may improve DNA-binding capacity .

2.2.2. 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

This analogue () replaces the benzimidazole with a thiazole-pyridine group. Structural differences lead to:

- Molecular Weight : The target compound (MW ~436.47) is heavier than the thiazole-pyridine variant (MW ~423.45), impacting pharmacokinetics .

- Solubility: The dimethoxy groups in both compounds enhance water solubility compared to non-polar substituents like benzyl .

Pharmacological and Physicochemical Comparison

| Parameter | Target Compound | Benzimidazole-Pyrazole Analogues | Phthalazine-Thiazole Analogues |

|---|---|---|---|

| Core Structure | Benzimidazole + Phthalazine | Benzimidazole + Pyrazole | Thiazole + Phthalazine |

| Key Substituents | 7,8-Dimethoxy | Cl, CF₃, CH₃ | Pyridinyl, Benzyl |

| Melting Point Range | Not reported | 239–297°C | 250–280°C (estimated) |

| Enzyme Targets | Kinases, Oxidoreductases | MAO-B, BChE | EGFR, MAO-A |

| Synthetic Yield Range | ~20–40% (estimated) | 10–40% | 25–38% |

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The benzimidazole-methyl group in the target compound likely enhances cellular uptake compared to simpler benzimidazole derivatives . The 7,8-dimethoxy-phthalazine moiety may improve binding to hydrophobic kinase pockets, as seen in EGFR inhibitors ().

- Thermodynamic Stability : High melting points in analogues (e.g., 272–282°C for nitro-substituted benzimidazoles in ) suggest that the target compound is stable under physiological conditions .

- Synthetic Challenges : The multi-step synthesis involving both benzimidazole and phthalazine rings may limit scalability compared to single-heterocycle derivatives .

Actividad Biológica

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzimidazole moiety and a phthalazinone core, suggest diverse biological activities that warrant detailed exploration.

Structural Overview

The compound exhibits the following key characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C24H27N5O4 |

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide |

| InChI Key | HQEXZIVATPGYES-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with various biological targets, primarily through enzyme inhibition and receptor modulation. The benzimidazole scaffold is known for its ability to bind to DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This interaction can lead to increased reactive oxygen species (ROS) production, ultimately resulting in apoptosis in cancer cells.

Biological Activities

Research indicates that compounds containing the benzimidazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. For instance, compounds similar to N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide have shown promising results against melanoma and breast cancer cells .

- Antimicrobial Properties : Benzimidazole derivatives are also recognized for their antibacterial and antifungal activities. The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects comparable to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several case studies highlight the biological activity of compounds related to N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide:

- Study on Anticancer Efficacy : A study published in Pharmacological Reviews examined the efficacy of various benzimidazole derivatives against human melanoma A375 cells. The results indicated that these compounds could sensitize cancer cells to radiation therapy by inducing ROS and subsequent DNA damage .

- Antibacterial Activity Assessment : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values that indicate strong antibacterial potential .

Comparative Analysis

To understand the uniqueness of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide compared to other benzimidazole derivatives, a comparative analysis is presented below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Antimicrobial | Contains thieno-pyrimidine structure |

| 5-(methylthio)-1H-benzimidazol-2-yl carbamic acid | Potential anticancer properties | Carbamate functionality |

| N-(1H-benzimidazol-2-yl)benzamides | Antifungal | Simple benzamide derivative |

Q & A

Q. What are the optimal synthetic protocols for N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions. For example:

-

Step 1 : React 3-(2-[1H-benzimidazol-2-yl)-2-oxethyl]phenyl acetic acid (AD) with aniline derivatives under reflux (100°C, 4 hours) in methanol or ethanol.

-

Step 2 : Purify intermediates via recrystallization (methanol/water) and monitor purity using TLC (silica gel, ethyl acetate/hexane 3:7) .

-

Step 3 : Confirm final product structure via NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 4.2–4.5 ppm) and IR (amide C=O stretch at ~1650–1680 cm) .

Table 1: Key Synthetic Conditions

Step Reagents/Conditions Yield (%) Characterization Methods 1 Aniline, reflux, 4h 65–75 TLC, Recrystallization 2 Methanol/HO 80–85 NMR, IR, MS

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., dimethoxy groups at δ 3.8–4.0 ppm, phthalazinone protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H] = 435.16; observed = 435.15) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., N-H stretch at 3200–3400 cm, C=O at 1670 cm) .

Q. How can reaction yields be improved during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to accelerate amide bond formation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, molar ratios) and reduce trial-and-error approaches .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in this compound’s synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., amidation vs. cyclization) .

- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates and guide experimental condition selection (e.g., solvent polarity effects on activation energy) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

-

Dose-Response Studies : Compare IC values in anti-inflammatory (COX-2 inhibition) vs. antioxidant (DPPH radical scavenging) assays to identify assay-specific artifacts .

-

Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .

Table 2: Biological Activity Comparison

Assay Type Activity (IC) Key Interferences COX-2 Inhibition 12.5 μM Solvent residues DPPH Scavenging 45.0 μM Light-sensitive byproducts

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace 7,8-dimethoxy with nitro groups) and test in vitro. For example:

- Anti-inflammatory : Nitro-substituted analogs show 20% higher activity due to enhanced electron-withdrawing effects .

- Antioxidant : Methoxy groups improve radical stabilization by resonance .

- Molecular Docking : Simulate binding modes with target proteins (e.g., COX-2) to rationalize activity differences .

Q. What experimental controls are essential for validating anti-inflammatory mechanisms?

- Methodological Answer :

- Positive Controls : Use indomethacin (COX-2 inhibitor) to benchmark activity .

- Cytotoxicity Assays : Measure cell viability (MTT assay) to distinguish specific activity from general toxicity .

- Gene Expression Profiling : Quantify IL-6/TNF-α levels via RT-PCR to confirm pathway-specific effects .

Q. How can reaction scalability be addressed without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for large-scale amide bond formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor real-time purity .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks, and how are they resolved?

- Methodological Answer :

Q. How to reconcile discrepancies between computational predictions and experimental yields?

- Methodological Answer :

- Error Source Analysis : Check basis set accuracy in DFT calculations (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) .

- Solvent Modeling : Include implicit solvent models (e.g., SMD) to better approximate reaction environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.